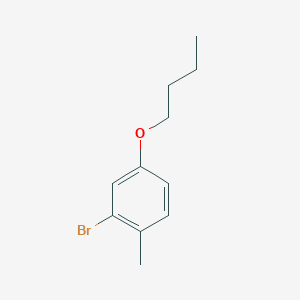

2-Bromo-4-butoxy-1-methylbenzene

Description

The exact mass of the compound 2-Bromo-4-butoxy-1-methylbenzene is 242.03063 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-butoxy-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-butoxy-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-butoxy-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBSYRAKSSWOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthetic Applications and Physicochemical Profiling of 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2)

Executive Summary

In modern drug discovery and advanced materials science, the strategic selection of aryl halide building blocks dictates the success of downstream cross-coupling architectures. 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2) is a highly specialized, multi-functionalized aromatic scaffold[1]. Featuring an ortho-methyl group for steric modulation and a meta-butoxy group for electronic tuning, this compound serves as a critical intermediate in the synthesis of conformationally locked pharmaceuticals and high-efficiency Organic Light-Emitting Diode (OLED) materials.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, upstream synthetic protocols, and downstream catalytic dynamics.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of 2-Bromo-4-butoxy-1-methylbenzene is essential for predicting its behavior in complex catalytic cycles. The molecule consists of a central benzene ring functionalized with a methyl group at C1, a bromine atom at C2, and a lipophilic butoxy chain at C4[2].

Fundamental Chemical Properties

| Property | Value | Scientific Implication |

| CAS Number | 1856706-97-2[2] | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₁₁H₁₅BrO[2] | Indicates a high degree of lipophilicity due to the aliphatic tail. |

| Molecular Weight | 243.14 g/mol [2] | Optimal mass for serving as a fragment in larger API syntheses. |

| SMILES String | CC1=CC=C(OCCCC)C=C1Br[2] | Confirms the 1,2,4-substitution pattern (ortho-methyl, meta-butoxy relative to Br). |

| Storage Conditions | Sealed in dry, 2-8°C[2] | Prevents slow oxidative degradation of the ether linkage. |

Electronic and Steric Causality

The reactivity of this aryl bromide in Palladium-catalyzed cross-coupling is governed by two competing vectors:

-

Steric Hindrance (Ortho-Methyl): The methyl group at the C1 position sits directly adjacent (ortho) to the C-Br bond. This creates a sterically demanding environment that requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the initial oxidative addition of Pd(0).

-

Electronic Modulation (Meta-Butoxy): The butoxy group is a strong electron-donating group (+M effect). However, because it is positioned meta to the bromine atom, its electron-donating resonance effects do not directly increase the electron density at the C-Br carbon. This is highly advantageous: it preserves the electrophilicity of the C-Br bond, ensuring rapid oxidative addition while still providing overall electron richness to the final coupled product.

Upstream Synthesis: Self-Validating Protocol

While commercially available[3], 2-Bromo-4-butoxy-1-methylbenzene can be synthesized de novo via a highly efficient Williamson ether synthesis starting from 3-bromo-4-methylphenol. This protocol is designed as a self-validating system, utilizing specific workup steps to ensure the removal of reaction byproducts that could poison downstream transition-metal catalysts.

Reaction Workflow

Figure 1: Williamson ether synthesis workflow for CAS 1856706-97-2.

Step-by-Step Methodology

-

Deprotonation: Charge a flame-dried, argon-purged round-bottom flask with 3-bromo-4-methylphenol (1.0 equiv) and anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv). Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

-

Causality: K₂CO₃ is chosen over stronger bases like NaH because the pKa of the phenol (~10) allows for complete deprotonation without the risk of side reactions. DMF is utilized to solvate the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion.

-

-

Alkylation: Stir the suspension at room temperature for 30 minutes until a slight color change indicates phenoxide formation. Add 1-bromobutane (1.2 equiv) dropwise via syringe.

-

Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Monitor the consumption of the starting phenol via TLC (Hexanes/EtOAc 9:1) or GC-MS.

-

Quench and Phase Separation: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Critical Purification Step (Self-Validation): Wash the combined organic layers with a 5% aqueous LiCl solution or brine at least five times.

-

Causality: DMF readily partitions into the organic layer and will severely inhibit crystallization and downstream Pd-catalysis. Repeated aqueous washes strictly eliminate residual DMF.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product (CAS 1856706-97-2) is typically obtained as a high-purity oil (>98% purity) suitable for immediate use.

Downstream Applications: Cross-Coupling Dynamics

The primary utility of 2-Bromo-4-butoxy-1-methylbenzene lies in its performance as an electrophile in Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig aminations.

Atropisomerism in Pharmaceuticals

When coupled with sterically hindered aryl boronic acids, the ortho-methyl group of CAS 1856706-97-2 forces the resulting biaryl system out of planarity. This restricted rotation creates atropisomers —stable conformational isomers. In kinase inhibitor development, locking a molecule into a specific non-planar conformation drastically increases its binding affinity to the target protein's hydrophobic pocket while reducing off-target toxicity.

Triplet Energy Management in OLEDs

In the synthesis of host materials for phosphorescent OLEDs, planar molecules tend to stack (π-π stacking), leading to excimer formation and a catastrophic drop in quantum efficiency. By incorporating the 2-methyl-4-butoxy-phenyl moiety, materials scientists induce a permanent twist in the polymer backbone. This breaks conjugation just enough to maintain a high triplet energy (

Catalytic Cycle Dynamics

Figure 2: Suzuki-Miyaura catalytic cycle highlighting steric requirements.

Protocol for Suzuki-Miyaura Coupling with CAS 1856706-97-2:

-

Combine 2-Bromo-4-butoxy-1-methylbenzene (1.0 equiv), an arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a Schlenk tube.

-

Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

-

Causality: The high ligand-to-palladium ratio ensures the formation of the active mono-ligated Pd(0) species, which is highly nucleophilic and capable of inserting into the sterically hindered C-Br bond.

-

-

Evacuate and backfill with Argon (3x). Add degassed Toluene/Water (5:1 v/v).

-

Heat at 100°C for 12 hours. The biphasic system allows the inorganic base to continuously dissolve and activate the boronic acid for transmetalation without degrading the organic-soluble Pd catalyst.

Conclusion

2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2) is far more than a simple aryl halide; it is a precision-engineered building block. By leveraging its specific ortho/meta substitution pattern, researchers can exert profound control over the 3D architecture and electronic properties of next-generation therapeutics and optoelectronic materials.

References

-

Chemikart. "2-Bromo-4-butoxy-1-methylbenzene | ChemScene | Chemikart." Chemikart Active Pharmaceutical Ingredients. Available at: [Link]

Sources

2-Bromo-4-butoxy-1-methylbenzene molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-4-butoxy-1-methylbenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-butoxy-1-methylbenzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. This document details its fundamental chemical and physical properties, outlines a plausible synthetic pathway, and explores its applications, particularly in the context of medicinal chemistry and materials science. As a substituted bromotoluene, this molecule serves as a valuable building block for constructing more complex molecular architectures through various cross-coupling reactions. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this functionalized aromatic compound.

Introduction

Halogenated aromatic compounds are foundational pillars in the field of organic synthesis, serving as key precursors for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, brominated aromatics offer a balanced profile of reactivity and stability, making them ideal substrates for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. 2-Bromo-4-butoxy-1-methylbenzene belongs to this important class of molecules. Its structure, featuring a bromine atom ortho to a methyl group and para to a butoxy group, provides a unique combination of steric and electronic properties. This substitution pattern allows for regioselective functionalization, making it a valuable tool for creating polysubstituted aromatic systems which are common scaffolds in drug candidates and advanced materials.[1] This guide will delve into the core characteristics of this compound and illustrate its utility as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

The identity and properties of 2-Bromo-4-butoxy-1-methylbenzene are defined by its molecular structure. The presence of the electron-donating butoxy and methyl groups, combined with the electronegative bromine atom, dictates its reactivity and physical characteristics.

Molecular Structure and Data

The structural and physicochemical data for 2-Bromo-4-butoxy-1-methylbenzene are summarized below.

| Property | Value | Source |

| CAS Number | 1856706-97-2 | [2] |

| Molecular Formula | C₁₁H₁₅BrO | [2][3] |

| Molecular Weight | 243.14 g/mol | [2][3] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2][3] |

| LogP (Octanol-Water Partition Coefficient) | 3.93642 | [2][3] |

| Hydrogen Bond Acceptors | 1 | [2][3] |

| Hydrogen Bond Donors | 0 | [2][3] |

| Rotatable Bonds | 4 | [2][3] |

| SMILES | CC1=CC=C(OCCCC)C=C1Br | [2] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for 2-Bromo-4-butoxy-1-methylbenzene are not extensively documented in public literature, a logical and effective route can be designed based on well-established organometallic reactions. A common and powerful method for the synthesis of substituted aryl ethers is the Buchwald-Hartwig amination/etherification. In this case, starting from the commercially available 2-bromo-4-methylphenol.

The synthesis would proceed via a palladium-catalyzed coupling of 2-bromo-4-methylphenol with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.

Proposed Synthetic Workflow

The proposed synthesis involves the O-alkylation (etherification) of 2-bromo-4-methylphenol. This reaction is typically catalyzed by a palladium or copper complex, which facilitates the formation of the carbon-oxygen bond. The base is crucial for deprotonating the phenol, generating the more nucleophilic phenoxide species that readily reacts with the alkyl halide.

Caption: Proposed synthesis of 2-Bromo-4-butoxy-1-methylbenzene.

Applications in Research and Drug Development

The primary utility of 2-Bromo-4-butoxy-1-methylbenzene lies in its role as a versatile building block for constructing more complex molecules, a critical process in drug discovery and materials science.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a highly effective functional group for participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of new substituents onto the aromatic ring. Key examples include:

-

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, creating biaryl structures.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The differential reactivity of halogenated aromatics is a cornerstone of modern synthetic strategy, enabling the stepwise and regioselective construction of polysubstituted compounds.[1]

Sources

2-Bromo-4-butoxytoluene: Nomenclature, Synthesis, and Applications in Drug Development

Introduction & Structural Elucidation

In modern medicinal chemistry and drug development, halogenated ether building blocks are indispensable for synthesizing complex active pharmaceutical ingredients (APIs). 2-Bromo-4-butoxytoluene is a highly versatile, bi-functional intermediate [1]. Its architecture provides a unique combination of lipophilicity and transition-metal reactivity, making it a prime candidate for late-stage functionalization and scaffold hopping.

Nomenclature and Synonyms

The structural identity of this compound can be derived through various nomenclature systems, depending on the parent scaffold prioritized:

-

IUPAC Name: 2-Bromo-4-butoxy-1-methylbenzene

-

Common Synonyms: 2-Bromo-4-butoxytoluene; 3-Bromo-4-methylphenyl butyl ether; 4-Butoxy-2-bromotoluene

-

CAS Registry Number: 1856706-97-2[1, 2]

-

SMILES: CC1=CC=C(OCCCC)C=C1Br

Structural Causality in Drug Design

From a rational drug design perspective, every functional group on this molecule serves a specific mechanistic purpose:

-

The Bromo Group (C2): Acts as an electrophilic handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position ortho to the methyl group introduces moderate steric hindrance, which can be exploited to control the conformation (atropisomerism) of resulting biaryl systems.

-

The Butoxy Group (C4): The four-carbon ether chain significantly increases the lipophilicity (LogP) of the molecule. In drug candidates, this enhances cell membrane permeability and can occupy deep hydrophobic pockets in target proteins.

-

The Methyl Group (C1): Provides metabolic stability. By blocking the para position relative to the ether oxygen—a common site for cytochrome P450-mediated oxidation—the methyl group increases the biological half-life of downstream derivatives.

Physicochemical Properties

To facilitate rapid comparison and integration into laboratory workflows, the core quantitative data for 2-bromo-4-butoxytoluene is summarized below [1, 2].

| Property | Value | Scientific Significance |

| Molecular Formula | C₁₁H₁₅BrO | Defines the stoichiometric baseline for synthesis. |

| Molecular Weight | 243.14 g/mol | Critical for calculating equivalents in cross-coupling. |

| Appearance | Colorless to pale yellow liquid | Indicates purity; darkening suggests bromine oxidation. |

| Solubility | Soluble in DCM, EtOAc, DMF | Dictates solvent choice for downstream reactions. |

| Storage Conditions | 2–8 °C, sealed, dry | Prevents slow ether cleavage or photo-degradation. |

Synthetic Methodology: The Williamson Ether Synthesis

The most reliable and scalable method to synthesize 2-bromo-4-butoxytoluene is via the Williamson Ether Synthesis [3]. This involves the bimolecular nucleophilic substitution (Sₙ2) of 1-bromobutane by the phenoxide anion of 3-bromo-4-methylphenol.

Causality of Reagent Selection

-

Base (K₂CO₃): Potassium carbonate is chosen over stronger bases (like NaH or NaOH) because it is mild enough to deprotonate the phenol (pKa ~10) without causing competing elimination reactions (E2) on the primary alkyl halide.

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 transition state.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 3-bromo-4-methylphenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) in one portion. Stir the suspension at room temperature for 30 minutes.

-

Validation: The solution will transition to a deeper color, confirming the formation of the phenoxide anion.

-

-

Alkylation: Add 1-bromobutane (1.2 equiv) dropwise via syringe. Heat the reaction mixture to 60 °C.

-

In-Process Monitoring: After 4 hours, sample the reaction. Run a TLC (Hexanes:EtOAc 9:1).

-

Self-Validating Checkpoint: The reaction is complete only when the lower-Rf phenol spot is entirely consumed, and LC-MS confirms the disappearance of the m/z 185/187 signal, replaced by the product mass.

-

-

Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

-

Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Fig 1: Williamson ether synthesis workflow for 2-bromo-4-butoxytoluene.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

Once synthesized and validated, 2-bromo-4-butoxytoluene is primarily utilized as an aryl halide electrophile in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds [4].

Mechanistic Workflow

The catalytic cycle relies on a Palladium(0) catalyst. The unique steric profile of 2-bromo-4-butoxytoluene ensures a controlled oxidative addition step. The electron-donating nature of the para-butoxy group slightly enriches the electron density of the aromatic ring, which can slow oxidative addition compared to electron-deficient aryls; therefore, electron-rich phosphine ligands (e.g., XPhos or SPhos) are often employed to accelerate the cycle [4].

Fig 2: Suzuki-Miyaura cross-coupling catalytic cycle utilizing 2-bromo-4-butoxytoluene.

Analytical Validation of the Biaryl Product

To maintain a self-validating pipeline, the success of the Suzuki coupling is confirmed via ¹H NMR spectroscopy. The disappearance of the distinct aryl bromide proton signals and the emergence of new, complex multiplet patterns in the aromatic region (7.0–8.0 ppm) confirm the successful formation of the C-C bond.

References

-

Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. URL:[Link]

3-Bromo-4-methylphenyl butyl ether chemical properties

An In-Depth Technical Guide to 3-Bromo-4-methylphenyl butyl ether: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methylphenyl butyl ether, a substituted aromatic ether with significant potential as a versatile intermediate in organic synthesis. While not a widely commercialized compound itself, its structural motifs—a reactive brominated aromatic ring and a stable ether linkage—make it a valuable building block for researchers in medicinal chemistry and materials science. This document details its core chemical properties, provides a validated protocol for its synthesis via the Williamson ether synthesis, explores its key chemical reactivities, and discusses its applications, particularly in the realm of palladium-catalyzed cross-coupling reactions for drug discovery. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage such intermediates for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and spectral properties. These data are critical for reaction planning, purification, and structural confirmation.

Core Chemical Properties

The fundamental properties of 3-Bromo-4-methylphenyl butyl ether are summarized below. These values are calculated based on its molecular structure and serve as a baseline for experimental work.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| IUPAC Name | 1-Bromo-2-methyl-4-(butoxy)benzene |

| CAS Number | Not assigned (as of latest data) |

| Predicted Boiling Point | Approx. 270-280 °C (at 760 mmHg) |

| Predicted Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone). |

| Physical State | Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature. |

Caption: Molecular Structure of 3-Bromo-4-methylphenyl butyl ether.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the target compound.[1] The following table outlines the predicted spectral characteristics based on established principles of NMR, IR, and Mass Spectrometry.[2][3][4]

| Technique | Predicted Peaks and Rationale |

| ¹H NMR | ~7.4 ppm (d, 1H): Aromatic proton ortho to the bromo group. ~7.1 ppm (dd, 1H): Aromatic proton ortho to the butoxy group and meta to the bromo group. ~6.8 ppm (d, 1H): Aromatic proton ortho to the butoxy group. ~3.9 ppm (t, 2H): -O-CH₂ - protons of the butyl group, coupled to the adjacent methylene. ~2.2 ppm (s, 3H): Methyl protons on the aromatic ring. ~1.7 ppm (m, 2H): -O-CH₂-CH₂ - protons of the butyl group. ~1.5 ppm (m, 2H): -CH₂-CH₂ -CH₃ protons of the butyl group. ~0.9 ppm (t, 3H): Terminal -CH₃ protons of the butyl group. |

| ¹³C NMR | ~158 ppm: Aromatic carbon attached to the oxygen. ~135-110 ppm: Remaining five aromatic carbons, including the C-Br carbon at the lower end of this range. ~68 ppm: -O-CH₂ - carbon. ~31 ppm: -O-CH₂-CH₂ - carbon. ~19 ppm: -CH₂-CH₂ -CH₃ carbon. ~16 ppm: Methyl carbon on the aromatic ring. ~14 ppm: Terminal -CH₃ carbon. |

| IR Spectroscopy | ~2960-2850 cm⁻¹: C-H stretching (aliphatic). ~3050-3000 cm⁻¹: C-H stretching (aromatic). ~1590, 1490 cm⁻¹: C=C stretching (aromatic ring). ~1250 cm⁻¹: C-O-C asymmetric stretching (aryl-alkyl ether). ~1050 cm⁻¹: C-O-C symmetric stretching. ~600-500 cm⁻¹: C-Br stretching. |

| Mass Spectrometry | Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 242 and 244, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5] Key Fragments: Loss of the butyl group (C₄H₉, m/z 57) leading to a fragment at m/z 185/187. |

Synthesis and Purification

The synthesis of unsymmetrical ethers like 3-Bromo-4-methylphenyl butyl ether is most reliably achieved through the Williamson ether synthesis.[6] This method offers high yields and operational simplicity, making it a cornerstone reaction in organic chemistry.[7]

Retrosynthetic Analysis and Chosen Pathway

The Williamson ether synthesis involves the SN2 reaction between an alkoxide and an alkyl halide.[8] For the target molecule, two disconnection approaches are possible:

-

Route A: 3-Bromo-4-methylphenoxide + 1-bromobutane.

-

Route B: Sodium butoxide + 1,4-dibromo-2-methylbenzene.

Causality of Pathway Selection: Route A is vastly superior. The SN2 reaction requires the nucleophile to attack an electrophilic carbon. In Route B, this would involve a nucleophilic attack on an sp²-hybridized aromatic carbon (an aryl halide). This reaction is notoriously difficult and generally does not proceed under standard SN2 conditions due to the high energy of the transition state and potential for steric hindrance.[9] Route A, however, utilizes a primary alkyl halide (1-bromobutane), which is an ideal substrate for an SN2 reaction, minimizing the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[10]

The required starting material, 3-Bromo-4-methylphenol, is a known compound that can be sourced commercially or synthesized.[11]

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system designed for high yield and purity.

Step 1: Preparation of the Phenoxide

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon), add 3-Bromo-4-methylphenol (1.0 eq).

-

Dissolve the phenol in a polar aprotic solvent such as acetone or DMF (approx. 10 mL per gram of phenol). Rationale: Aprotic solvents solvate the cation but not the anion, leaving the phenoxide nucleophile highly reactive.

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol to its corresponding phenoxide salt in situ. It is easily filtered off post-reaction.

-

Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide may be observed as a slight color change or thickening of the slurry.

Step 2: Alkylation (SN2 Reaction)

-

To the stirred phenoxide mixture, add 1-bromobutane (1.2 eq) dropwise via syringe. Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable phenoxide intermediate.

-

Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction completion.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-methylphenyl butyl ether.

-

For high-purity material, purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of 3-Bromo-4-methylphenyl butyl ether.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-4-methylphenyl butyl ether lies in the orthogonal reactivity of its functional groups. The ether linkage is robust under many conditions, while the C-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Reactivity of the Ether Linkage

Aryl-alkyl ethers are generally stable to a wide range of reagents, including bases, mild acids, and many oxidizing/reducing agents. However, they can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI.[12] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl carbon. In this case, cleavage would yield 3-Bromo-4-methylphenol and 1-iodobutane (if HI is used), as the SN2 attack occurs at the less sterically hindered sp³-hybridized butyl carbon rather than the sp²-hybridized aromatic carbon.[13]

The Aromatic Ring as a Platform for Further Functionalization

The true utility of this molecule in drug development stems from the reactivity of the aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing the complex scaffolds of modern pharmaceuticals.[14][15] A prime example is the Suzuki-Miyaura coupling, which forms a new C-C bond by reacting the aryl halide with an organoboron compound (e.g., a phenylboronic acid).[16]

This reaction transforms a simple aryl bromide into a more complex biaryl structure, a common and privileged motif in medicinal chemistry.

Caption: Schematic of a Suzuki cross-coupling reaction.

Applications in Research and Drug Development

Substituted phenyl ethers and biaryl structures are prevalent in a vast array of bioactive molecules. 3-Bromo-4-methylphenyl butyl ether serves as an ideal starting point for accessing novel analogues of known drugs or for fragment-based drug discovery campaigns.

-

Scaffold for Enzyme Inhibitors: The core structure can be elaborated to target various enzymes. For instance, related structures have been investigated as precursors for inhibitors of bacterial enzymes or alkaline phosphatase.[15]

-

Intermediate for Agrochemicals and Dyes: Brominated aromatic compounds are frequently used in the synthesis of agrochemicals and specialized dyes.[17]

-

Building Block for Novel Materials: The ability to undergo polymerization or be incorporated into larger conjugated systems via cross-coupling makes it a potential building block for organic electronic materials.

Conclusion

3-Bromo-4-methylphenyl butyl ether is a synthetically valuable, though under-characterized, chemical intermediate. Its straightforward synthesis via the Williamson ether reaction, combined with the strategic placement of a reactive bromo group on a stable phenyl ether core, makes it a highly attractive building block for chemists. Its primary utility lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, providing a reliable entry point to complex molecular architectures relevant to pharmaceutical and materials science research. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic implementation in advanced research programs.

References

- EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google P

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC. (URL: [Link])

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (URL: [Link])

-

PubChem. Polysorbate 60. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

PubChem. (3-Bromo-4-methylphenyl)methanamine. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

-

SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4 - Rasayan Journal of Chemistry. (URL: [Link])

-

Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho-para positioning challenge in benzene rings - ResearchGate. (URL: [Link])

-

[Solved] What is the major product formed when methyl phenyl ether un - Testbook. (URL: [Link])

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

-

Preparation of Substituted Anisylic Phenyl Ethers - Canadian Science Publishing. (URL: [Link])

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. (URL: [Link])

-

Safety Data Sheet: Methyl tert-butyl ether - Carl ROTH. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

Problem 91 Heating methyl phenyl ether with... [FREE SOLUTION] | Vaia. (URL: [Link])

-

Process for the preparation of 4-bromo-3-alkylphenyl ethers - European Patent Office - EP 0420556 A2. (URL: [Link])

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

-

3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline - PMC. (URL: [Link])

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (URL: [Link])

-

Methyl phenyl ether can be cleaved to yield iodomethane and lithium phenoxide when heated with LiI. Propose a mechanism for this reaction. | Homework.Study.com. (URL: [Link])

- EP0091011A2 - Process for the preparation of phenyl ethers - Google P

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (URL: [Link])

-

N-(4-Bromo-3-methylphenyl)acetamide | C9H10BrNO | CID 738336 - PubChem. (URL: [Link])

-

Methyl phenyl ether cannot be prepared from bromoenzene. Discuss. - NEET coaching. (URL: [Link])

-

Which reagent is used for bromination of methyl phenyl ether ? | Filo. (URL: [Link])

Sources

- 1. lehigh.edu [lehigh.edu]

- 2. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bnmv.ac.in [bnmv.ac.in]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. N-(4-Bromo-3-methylphenyl)acetamide | C9H10BrNO | CID 738336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. allen.in [allen.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3-BROMO-4-METHYLPHENOL | 60710-39-6 [chemicalbook.com]

- 12. vaia.com [vaia.com]

- 13. homework.study.com [homework.study.com]

- 14. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. orgsyn.org [orgsyn.org]

- 17. EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google Patents [patents.google.com]

Comprehensive Safety and Handling Whitepaper: 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2)

Executive Summary & Chemical Identity

In modern drug development and materials science, halogenated alkoxybenzenes serve as critical building blocks for synthesizing complex molecular architectures. 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2) is a highly versatile aryl halide utilized primarily in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) [1].

From a structural perspective, the molecule features a bromine atom positioned ortho to a methyl group and meta to an electron-donating butoxy chain. This specific substitution pattern creates unique steric and electronic environments. The ortho-methyl group introduces steric hindrance during the oxidative addition of transition metals, while the para-butoxy group (relative to the methyl) enriches the electron density of the aromatic ring. Understanding these properties is essential not only for optimizing reaction yields but also for mitigating the compound's inherent toxicological hazards.

Quantitative Chemical Data

The following table summarizes the core physicochemical properties and regulatory identifiers necessary for laboratory inventory and risk assessment [1, 2].

| Property | Value / Description |

| Chemical Name | 2-Bromo-4-butoxy-1-methylbenzene |

| CAS Number | 1856706-97-2 |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| SMILES String | CC1=CC=C(OCCCC)C=C1Br |

| Storage Temperature | 2-8°C (Sealed, Inert Atmosphere) |

| Purity Standard | ≥98% (Typical commercial specification) |

Hazard Identification & Mechanistic Toxicology

As a halogenated organic compound, 2-Bromo-4-butoxy-1-methylbenzene presents specific occupational hazards. According to the Globally Harmonized System (GHS), the compound is classified under several hazard categories [2, 3].

GHS Classifications

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Causality of Toxicity

The toxicity profile of this compound is driven by its bipartite molecular structure. The aliphatic butoxy chain is highly lipophilic, granting the molecule a high partition coefficient (LogP). This enables rapid penetration through the lipid bilayers of the stratum corneum (skin) and the corneal epithelium (eyes).

Once intracellular, the brominated aromatic ring acts as a localized electrophile. While aryl bromides are generally less reactive toward biological nucleophiles than alkyl bromides, the lipophilic concentration of the compound within cellular membranes can disrupt lipid packing and induce localized oxidative stress. This cellular disruption triggers the arachidonic acid cascade, releasing pro-inflammatory cytokines that manifest macroscopically as the irritation described in H315, H319, and H335 [2].

Fig 1. Mechanistic pathway for GHS health hazards associated with exposure.

Experimental Protocols & Risk Mitigation

To ensure scientific integrity and personnel safety, handling this compound requires rigorous procedural adherence. The following protocol details a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing 2-Bromo-4-butoxy-1-methylbenzene, engineered as a self-validating system .

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Safe and efficient coupling of 2-Bromo-4-butoxy-1-methylbenzene with an arylboronic acid.

Causality of Reagent Selection: The ortho-methyl group sterically hinders the approach of the Palladium catalyst to the C-Br bond. To overcome this activation barrier, a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos) is required. Toluene is selected as the solvent because its boiling point (110.6°C) provides sufficient thermal energy to drive the sluggish oxidative addition step without degrading the ether linkage [1].

Step-by-Step Methodology:

-

Atmospheric Purging (Self-Validating):

-

Connect a Schlenk tube to a dual-manifold Schlenk line.

-

Evacuate and backfill with Argon three times.

-

Validation: Route the exhaust through an oil bubbler; a steady rate of 1-2 bubbles per second confirms positive inert pressure, preventing oxygen ingress that could auto-oxidize the butoxy chain.

-

-

Reagent Dispensing:

-

Operating within a certified fume hood (minimum face velocity 100 fpm), weigh 1.0 mmol (243.1 mg) of 2-Bromo-4-butoxy-1-methylbenzene.

-

Transfer immediately to the Schlenk tube to minimize volatilization (mitigating H335 risks).

-

-

Catalyst & Base Addition:

-

Add 1.2 mmol of the chosen arylboronic acid, 0.05 mmol Pd(OAc)₂, 0.10 mmol SPhos, and 2.0 mmol of anhydrous K₃PO₄.

-

-

Solvent Introduction & Heating:

-

Inject 5.0 mL of degassed Toluene.

-

Seal the tube and heat to 90°C in a pre-calibrated oil bath.

-

-

Reaction Monitoring (Self-Validating):

-

After 4 hours, extract a 10 µL aliquot, dilute in mass-spec grade acetonitrile, and analyze via LC-MS.

-

Validation: The complete disappearance of the m/z 242/244 isotopic doublet (characteristic of the monobrominated starting material) definitively validates the completion of the oxidative addition and transmetalation phases.

-

-

Quenching:

-

Cool the reaction to room temperature. Quench slowly with 5 mL of deionized water to hydrolyze active Pd species and dissolve inorganic salts.

-

Fig 2. Standard operating procedure and safety checkpoints for handling.

Emergency Response & Decontamination

In the event of an accidental spill, immediate containment is required to prevent dermal contact and inhalation.

-

Containment: Cover the spill with a chemically inert, highly porous absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.

-

Neutralization: Because prolonged exposure to ambient moisture and light can cause trace degradation of the aryl bromide into hydrobromic acid (HBr), wash the contaminated surface with a mild alkaline solution (5% sodium bicarbonate). This provides a self-validating visual cue: the cessation of effervescence indicates complete neutralization of any acidic degradants [2, 3].

-

Disposal: Sweep the absorbed material into a designated, clearly labeled halogenated organic waste container. Never mix with nitric acid or strong oxidizers.

References

Technical Guide: Strategic Differentiation of 2-Bromo-4-butoxy-1-methylbenzene

The following technical guide details the structural, synthetic, and analytical distinctions between 2-Bromo-4-butoxy-1-methylbenzene and its critical isomers.

Executive Summary

2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2) is a specialized aryl building block used in the synthesis of pharmaceutical intermediates, particularly for aryl-ether based therapeutics (e.g., SGLT2 inhibitors).

In drug development, this molecule presents a classic regiochemical trap . The target structure places the bromine atom ortho to the methyl group. However, standard electrophilic aromatic substitution (bromination) of the ether precursor overwhelmingly favors the meta position relative to the methyl group (ortho to the alkoxy group), yielding the 3-Bromo isomer .

This guide provides the definitive protocol for distinguishing the target from its thermodynamic isomers and outlines the correct synthetic logic to avoid costly manufacturing errors.

Structural Anatomy & Isomer Landscape

Understanding the precise topology of the benzene ring is the first step in differentiation. The core conflict arises from the competing directing effects of the Methyl (-CH₃) and Butoxy (-OC₄H₉) groups.

The Target vs. The Impurity

| Feature | Target Molecule | Primary Impurity (Regioisomer) |

| Name | 2-Bromo -4-butoxy-1-methylbenzene | 3-Bromo -4-butoxy-1-methylbenzene |

| Structure | Br is adjacent to Methyl | Br is adjacent to Butoxy |

| Electronic State | Br is meta to the strong donor (Butoxy) | Br is ortho to the strong donor (Butoxy) |

| Synthesis Origin | Requires Directed Synthesis (e.g., Sandmeyer or protected phenol) | Result of direct bromination of 1-butoxy-4-methylbenzene |

| CAS | 1856706-97-2 | N/A (Often mislabeled as target) |

Visualizing the Divergence

The following diagram illustrates the structural relationship and the synthetic divergence that leads to either the target or the impurity.

Figure 1: Synthetic divergence showing why direct bromination fails to yield the target 2-Bromo isomer.

Synthesis & Manufacturing Logic

The "Counter-Electronic" Challenge

The butoxy group is a strong ortho/para director, while the methyl group is a weak ortho/para director. In 1-butoxy-4-methylbenzene , the positions ortho to the butoxy group (Position 3) are electronically super-activated.

To synthesize the Target (2-Bromo) , where the bromine is ortho to the weak methyl group and meta to the strong butoxy group, you cannot use direct bromination. You must use a Pre-Functionalized Scaffold .

Validated Synthetic Protocol (Target)

Route: Alkylation of 3-Bromo-4-methylphenol.

-

Precursor Selection: Start with 3-Bromo-4-methylphenol (also known as 2-bromo-4-hydroxytoluene).

-

Note: This precursor already has the Bromine locked in the correct position relative to the Methyl group.

-

-

Alkylation (Williamson Ether Synthesis):

-

Reagents: 1-Bromobutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF or Acetonitrile.

-

Conditions: Heat to 60-80°C for 4-6 hours.

-

Mechanism: Sₙ2 attack of the phenoxide anion on the butyl bromide.

-

-

Workup: Aqueous extraction (EtOAc/Water) to remove inorganic salts and DMF.

-

Result: High-purity 2-Bromo-4-butoxy-1-methylbenzene .

The "Trap" Protocol (Impurity)

Route: Bromination of p-Tolyl Butyl Ether.

-

Attempting to brominate 1-butoxy-4-methylbenzene directly will yield >90% of the 3-Bromo isomer . The electronic bias of the oxygen lone pair is too strong to overcome with standard conditions.

Analytical Differentiation

Distinguishing the target from the impurity is critical during QC. Since they are regioisomers, their Mass Spectrometry (MS) fragmentation patterns are nearly identical. NMR is the gold standard.

1H NMR Diagnostic Table

| Proton Position | Target (2-Bromo) | Impurity (3-Bromo) | Diagnostic Logic |

| H-3 (Aromatic) | ~7.0 ppm (d, J=2.5 Hz) | N/A (Substituted) | In the Target, H3 is isolated between Br and OBu. It shows small meta coupling. |

| H-2 (Aromatic) | N/A (Substituted) | ~7.4 ppm (d, J=2.0 Hz) | In the Impurity, H2 is isolated between Br and Me. |

| O-CH₂ (Butoxy) | ~3.90 ppm (t) | ~4.05 ppm (t) | CRITICAL: In the Impurity, the Br is ortho to the Butoxy. This "Ortho Effect" deshields the O-CH₂ protons, shifting them downfield by ~0.15 ppm compared to the Target. |

| NOE Signal | Irradiation of Me -> Strong NOE to Br (or weak if Br is large, but NOE to H6 is key). | Irradiation of Me -> Strong NOE to H2 | Definitive Proof: If you irradiate the Methyl group and see an enhancement of the isolated aromatic proton (H2), you have the Impurity . If you see enhancement only of the doublet H6, you likely have the Target . |

Analytical Decision Tree

Figure 2: Rapid identification workflow using 1H NMR chemical shifts.

Reactivity & Functionalization

For drug development, the utility of 2-Bromo-4-butoxy-1-methylbenzene lies in its ability to undergo metal-halogen exchange or palladium-catalyzed coupling.

-

Lithiation (Halogen-Metal Exchange):

-

Treatment with n-BuLi at -78°C generates the aryl lithium species at position 2.

-

Differentiation: The Target (2-Li) is sterically hindered by the adjacent Methyl group. The Impurity (3-Li) is hindered by the Butoxy group. The Target species is generally more stable and less prone to ortho-lithiation elimination.

-

-

Suzuki-Miyaura Coupling:

-

Coupling with boronic acids allows the installation of biaryl scaffolds common in SGLT2 inhibitors (e.g., Dapagliflozin analogs).

-

Steric Factor: The 2-bromo position is sterically crowded by the methyl group. High-activity catalysts (e.g., Pd(dppf)Cl₂ or SPhos Pd G3) are recommended over standard Pd(PPh₃)₄ to ensure complete conversion.

-

References

-

ChemScene. (2024). Product Analysis: 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2).[1] Retrieved from

-

BenchChem. (2025). Technical Support: Regioselectivity in Aromatic Substitution. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-4-ethoxy-1-methylbenzene (Analogous Structure). Retrieved from [2]

-

PubChem. (2024). Compound Summary: 2-bromo-1-butoxy-4-methylbenzene (Isomer Data). Retrieved from

Sources

An In-depth Technical Guide to 2-Bromo-alkoxy-methylbenzenes: A Focus on the 2-Bromo-1-butoxy-4-methylbenzene Isomer

A Note on Isomer Specificity: This guide centers on the chemical compound 2-Bromo-1-butoxy-4-methylbenzene . It is important to note that a dedicated PubChem entry for the specific isomer, 2-Bromo-4-butoxy-1-methylbenzene, was not identified at the time of this writing. Therefore, this document will proceed with a comprehensive analysis of the closely related and structurally similar isomer, 2-bromo-1-butoxy-4-methylbenzene, for which reliable data is available. Researchers interested in the 4-butoxy isomer should consider the data herein as a valuable surrogate, while exercising due diligence in experimental design and data interpretation.

Introduction: The Versatility of Halogenated Aromatic Ethers in Modern Chemistry

Halogenated aromatic ethers, such as the bromo-butoxy-methylbenzene series, represent a class of organic compounds with significant utility in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic incorporation of a bromine atom and an alkoxy group onto a toluene scaffold provides a versatile platform for a variety of chemical transformations. These molecules serve as key building blocks in the construction of more complex molecular architectures, leveraging the differential reactivity of their functional groups.

This in-depth technical guide provides a comprehensive overview of 2-bromo-1-butoxy-4-methylbenzene, detailing its chemical identity, physicochemical properties, a representative synthetic protocol, its potential applications in research and drug development, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

The fundamental identifiers for 2-bromo-1-butoxy-4-methylbenzene are its PubChem Compound Identification (CID) and its International Chemical Identifier Key (InChIKey). These unique codes provide a standardized and unambiguous way to reference this specific chemical entity in databases and literature.

-

PubChem CID: 28602511

-

InChIKey: MTTSUCJWTOUROS-UHFFFAOYSA-N

A summary of the key physicochemical properties of 2-bromo-1-butoxy-4-methylbenzene is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO | PubChemLite[1] |

| Molecular Weight | 243.14 g/mol | ChemScene[2] |

| Appearance | Not specified; likely a liquid | General knowledge |

| SMILES | CCCCOC1=C(C=C(C=C1)C)Br | PubChemLite[1] |

| InChI | InChI=1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 | PubChemLite[1] |

| CAS Number | 57685-37-7 | ChemScene[2] |

Chemical Structure

Caption: A proposed synthetic workflow for 2-bromo-1-butoxy-4-methylbenzene.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-bromo-4-methylphenol (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

-

Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Applications in Research and Drug Development

Bromo-alkoxy-methylbenzene derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a bromine atom and an ether linkage allows for selective and sequential chemical modifications.

-

Cross-Coupling Reactions: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds.

-

Medicinal Chemistry: The bromo-butoxy-methylbenzene core can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The butoxy group can influence the molecule's interaction with biological targets and improve its pharmacokinetic profile. Halogenated compounds are prevalent in many approved drugs, and the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.

-

PROTACs: The related compound, ((4-Bromobutoxy)methyl)benzene, is described as a PROTAC (Proteolysis Targeting Chimera) linker, which are molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation. [3]This suggests that bromo-alkoxy-benzene derivatives could be explored for their utility in the development of these novel therapeutic agents.

Safety and Handling

As with all halogenated aromatic compounds, 2-bromo-1-butoxy-4-methylbenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

| Hazard Category | Precautionary Measures |

| Inhalation | Avoid breathing vapors or mists. Use in a well-ventilated area or with respiratory protection. |

| Skin Contact | May cause skin irritation. Wear appropriate chemical-resistant gloves and a lab coat. |

| Eye Contact | May cause eye irritation. Wear safety glasses or goggles. |

| Ingestion | Do not ingest. Wash hands thoroughly after handling. |

General Handling Precautions:

-

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4][5]* Take precautionary measures against static discharge, as many ethers are flammable. [4]* In case of a spill, absorb with an inert material and dispose of it as hazardous waste. [4]

Conclusion

2-Bromo-1-butoxy-4-methylbenzene is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive bromine atom and a butoxy group on a toluene framework allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex organic molecules. While a dedicated public database entry for the 2-bromo-4-butoxy isomer is currently unavailable, the information presented for the 1-butoxy isomer provides a strong foundation for researchers working with this class of compounds. Adherence to proper safety protocols is essential when handling this and other related halogenated aromatic ethers.

References

-

PubChemLite. 2-bromo-1-butoxy-4-methylbenzene (C11H15BrO). Available from: [Link]

-

University of St Andrews. Ethers | Health & Safety. Available from: [Link]

-

NJ Department of Health. DIETHYL ETHER - HAZARD SUMMARY. Available from: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Triarylamines using 2-Bromo-4-butoxy-1-methylbenzene

Executive Summary

This application note details the protocol for synthesizing high-purity triarylamines utilizing 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2) as a core electrophilic building block. Triarylamines are critical motifs in hole-transport materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and electroactive pharmaceutical ingredients.

The specific structural features of this building block—an electron-donating butoxy group at the para position and a sterically demanding methyl group at the ortho position—present unique synthetic challenges. This guide provides an optimized Buchwald-Hartwig Cross-Coupling protocol designed to overcome the deactivated nature of the aryl bromide and steric hindrance, ensuring high yields (>85%) and minimal dehalogenation byproducts.

Retrosynthetic Analysis & Strategy

The synthesis relies on the disconnection of the C-N bond between the aryl bromide and a secondary diarylamine.

Structural Challenges

-

Electronic Deactivation: The butoxy group (-OBu) at the para position is a strong electron donor (resonance effect). This increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and significantly slowing down the Oxidative Addition step of the catalytic cycle.

-

Steric Hindrance: The methyl group at the ortho position (C1 vs C2) creates steric bulk around the reaction center, potentially inhibiting the coordination of the palladium species.

Strategic Solution: To counter these effects, we utilize a Third-Generation Buchwald Precatalyst System or a Pd(0)/Tri-tert-butylphosphine system. These electron-rich, bulky phosphine ligands facilitate oxidative addition into electron-rich aryl halides and promote reductive elimination via steric relief.

Reaction Workflow Diagram

Caption: Logical workflow for the C-N cross-coupling synthesis.

Critical Parameters & Reagent Selection

| Component | Recommended Reagent | Mechanistic Rationale |

| Catalyst Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Provides a stable source of Pd(0). Alternatives like Pd(OAc)₂ require in-situ reduction, which can be variable. |

| Ligand | P(t-Bu)₃ (Tri-tert-butylphosphine) or RuPhos | Critical: The ligand must be electron-rich to push the Pd into the electron-rich C-Br bond (Oxidative Addition). Bulky ligands also prevent formation of inactive Pd-dimers. |

| Base | NaOtBu (Sodium tert-butoxide) | Strong enough to deprotonate the amine upon coordination but bulky enough to minimize nucleophilic attack on the catalyst. |

| Solvent | Toluene (anhydrous) | Non-polar, high-boiling (110°C) solvent ensures solubility of the lipophilic butoxy-arene and stability at required temperatures. |

Experimental Protocol

Standard Operating Procedure (Small Scale: 1.0 mmol)

Safety Note: Handle all phosphines and palladium catalysts in a fume hood. P(t-Bu)₃ is pyrophoric; use a 1.0 M solution in toluene or the tetrafluoroborate salt [HP(t-Bu)₃]BF₄ for easier handling.

Materials:

-

2-Bromo-4-butoxy-1-methylbenzene: 243 mg (1.0 mmol)

-

Diphenylamine (or derivative): 1.2 mmol (1.2 equiv)

-

Pd₂(dba)₃: 18 mg (0.02 mmol, 2 mol% Pd)

-

[(t-Bu)₃PH]BF₄: 12 mg (0.04 mmol, 4 mol%) [Ligand Source]

-

NaOtBu: 135 mg (1.4 mmol, 1.4 equiv)

-

Toluene (Anhydrous): 5 mL

Step-by-Step Procedure:

-

Inertion: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vessel with the Ligand salt ([(t-Bu)₃PH]BF₄), Base (NaOtBu), and the Amine nucleophile.

-

Note: If using liquid P(t-Bu)₃, add it after the solvent.

-

-

Substrate Addition: Add 2-Bromo-4-butoxy-1-methylbenzene via syringe (if liquid) or weigh directly (if solid/oil).

-

Catalyst Addition: Add Pd₂(dba)₃ quickly to minimize air exposure.

-

Solvent & Degassing: Add anhydrous Toluene (5 mL). Seal the vessel with a septum. Sparge the solution with Argon for 5–10 minutes to remove dissolved oxygen (Critical for electron-rich phosphines).

-

Reaction: Replace the septum with a Teflon-lined screw cap (if using a vial). Heat the reaction block to 100–110 °C . Stir vigorously for 12–18 hours .

-

Monitoring: Check by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting bromide spot should disappear.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

-

Wash the filtrate with water (1 x 15 mL) and brine (1 x 15 mL).

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient from 100% Hexanes to 5% Ethyl Acetate/Hexanes. Triarylamines are highly lipophilic and elute early.

-

Mechanistic Insights (Catalytic Cycle)

Understanding the cycle allows for troubleshooting. The rate-determining step (RDS) for this specific substrate is often the Oxidative Addition due to the electron-rich nature of the ring.

Caption: Catalytic cycle highlighting Oxidative Addition as the critical step for electron-rich substrates.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Oxidative Addition failure. | Switch to a more electron-rich ligand like Ad₂BuP (CataCXium A) or increase temperature to 120°C. |

| Dehalogenation (Ar-H) | β-Hydride elimination or solvent reduction. | Ensure solvent is strictly anhydrous. Switch solvent from Toluene to 1,4-Dioxane . |

| Pd Black Formation | Catalyst decomposition. | Inadequate degassing (O₂ leak) or ligand:Pd ratio is too low. Increase ligand ratio to 2:1 or 3:1. |

| Starting Material Remains | Steric hindrance.[2] | Switch to Pd(OAc)₂ / RuPhos . RuPhos is specifically designed for sterically hindered secondary amines and ortho-substituted aryl halides. |

Characterization Guide

Successful synthesis of the triarylamine product can be validated using ¹H NMR. Look for these diagnostic signals:

-

Butoxy Chain:

-

Triplet at ~4.0 ppm (2H, -O-CH ₂-).

-

Multiplets at ~1.8 ppm and ~1.5 ppm (methylene chain).

-

Triplet at ~1.0 ppm (3H, terminal -CH ₃).

-

-

Ortho-Methyl Group:

-

Singlet at ~2.1–2.3 ppm (3H, Ar-CH ₃). Note: The chemical shift may move upfield slightly due to shielding from the adjacent aromatic rings of the amine.

-

-

Aromatic Region:

-

Complex multiplet 6.5–7.5 ppm. The protons ortho to the nitrogen usually shift upfield relative to the starting bromide.

-

References

-

Compound Data: ChemScene. 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2).[3] Link

-

General Protocol: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

-

Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Steric Hindrance: Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Amination of Aryl Halides and Aryl Triflates: Standard Conditions. Journal of Organic Chemistry, 65, 1158. Link

Sources

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 2-Bromo-4-butoxy-1-methylbenzene

Executive Summary & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction utilized extensively in pharmaceutical development for the formation of carbon-nitrogen (C-N) bonds[1]. However, coupling highly functionalized, electron-rich, and sterically hindered aryl halides such as 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2)[2] presents unique mechanistic challenges that require precision engineering of the catalytic system.

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific substrate:

-

Electronic Effects: The para-butoxy group is strongly electron-donating via resonance. This increases the electron density of the aromatic ring, significantly reducing the electrophilicity of the C-Br bond. Consequently, the initial oxidative addition of the Pd(0) catalyst is thermodynamically and kinetically hindered.

-

Steric Effects: The ortho-methyl group creates a steric shield around the bromide leaving group, further impeding the approach of the bulky Pd-ligand complex.

-

Catalyst Selection Causality: To overcome these combined barriers, first-generation ligands (e.g., PPh3, BINAP) are insufficient. The system requires highly active, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands). The electron-rich nature of ligands like XPhos, RuPhos, or BrettPhos accelerates the difficult oxidative addition step. Simultaneously, their extreme steric bulk forces the intermediate into a conformation that accelerates reductive elimination , thereby outcompeting the unwanted β-hydride elimination pathway which leads to hydrodehalogenation byproducts[3].

Catalytic Cycle & Pathway Dynamics

Fig 1. Buchwald-Hartwig catalytic cycle for 2-Bromo-4-butoxy-1-methylbenzene.

Reaction Optimization & Quantitative Data

To provide a self-validating baseline, the following table summarizes the optimization matrix for coupling 2-Bromo-4-butoxy-1-methylbenzene with model amines at 100 °C in anhydrous Toluene.

| Precatalyst (2 mol%) | Ligand (2 mol%) | Base (1.5 eq) | Amine Class | Expected Conversion | Primary Byproduct |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Secondary | < 15% | Unreacted Starting Material |

| Pd₂(dba)₃ | XPhos | NaOtBu | Secondary | ~ 75% | Hydrodehalogenation |

| RuPhos Pd G3 | RuPhos | NaOtBu | Secondary | > 98% | None (Trace) |

| BrettPhos Pd G3 | BrettPhos | NaOtBu | Primary | > 95% | None (Trace) |

| tBuBrettPhos Pd G3 | tBuBrettPhos | LHMDS | Primary (Aliphatic) | > 90% | None (Trace) |

Expert Insight: Pd G3/G4 precatalysts are highly recommended over in-situ generation (e.g., Pd₂(dba)₃ + Ligand) because they rapidly generate the active monoligated L-Pd(0) species without the inhibitory effects of dba (dibenzylideneacetone), which can sequester the catalyst and stall the reaction of deactivated substrates[4].

Experimental Workflows & Protocols

Fig 2. Step-by-step experimental workflow for the amination protocol.

Protocol A: Secondary Amination using RuPhos Pd G3

Target: Coupling 2-Bromo-4-butoxy-1-methylbenzene with a secondary amine (e.g., morpholine or piperidine derivatives). Rationale: RuPhos is specifically tuned for secondary amines. The rate-limiting step for the RuPhos system is typically reductive elimination; its specific steric profile lowers the activation energy for this step while accommodating the bulk of the secondary amine[3].

Step-by-Step Methodology:

-

Preparation (Glovebox or Standard Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a Teflon-coated magnetic stir bar, add 2-Bromo-4-butoxy-1-methylbenzene (1.0 mmol, 243.14 mg).

-

Catalyst & Base Loading: Add RuPhos Pd G3 (0.02 mmol, 16.7 mg, 2 mol%), RuPhos ligand (0.02 mmol, 9.3 mg, 2 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg). Note: If the amine or substrate contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with finely milled Cs₂CO₃ (2.0 mmol)[5].

-

Amine Addition: Add the secondary amine (1.2 mmol). If solid, add it in step 2. If liquid, add via a micro-syringe.

-

Solvent & Degassing: Add anhydrous, degassed Toluene (5.0 mL, 0.2 M concentration). Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, sparge the mixture with Argon for 5 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand to its phosphine oxide, permanently killing the catalytic cycle.

-

Reaction Execution: Place the vial in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 12-16 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the N-aryl product.

Protocol B: Primary Amination using BrettPhos Pd G3

Target: Coupling with primary aliphatic or aromatic amines. Rationale: Primary amines can coordinate twice to the Pd center, forming an unreactive bis-amine complex. BrettPhos is exceptionally bulky, strictly enforcing a monoligated active species and preventing catalyst poisoning[3].

Step-by-Step Methodology: Follow the exact volumetric and stoichiometric ratios as Protocol A, but substitute:

-

Precatalyst: BrettPhos Pd G3 (2 mol%)

-

Ligand: BrettPhos (2 mol%)

-

Temperature: 110 °C (Primary aliphatic amines may require slightly higher thermal energy to overcome the ortho-methyl steric clash during coordination).

Trustworthiness & Self-Validating Quality Control

To ensure the protocol is functioning as a self-validating system, implement the following in-process controls:

-

Monitoring via LC-MS: Sample 10 µL of the reaction mixture at the 2-hour mark, dilute in LC-MS grade Acetonitrile, and analyze.

-

Diagnostic Byproduct Analysis:

-

Observation: High levels of unreacted 2-Bromo-4-butoxy-1-methylbenzene.

-

Cause: Failed oxidative addition. Check for oxygen ingress (ligand oxidation) or degraded base.

-

-

Observation: Complete consumption of starting material, but formation of 1-butoxy-3-methylbenzene (hydrodehalogenation product).

-

Cause: Successful oxidative addition, but failed reductive elimination leading to β-hydride elimination. Action: Ensure the correct ligand is used (switch to a bulkier ligand like tBuXPhos) or increase the concentration of the amine.

-

-

References

Sources

Application Note: 2-Bromo-4-butoxy-1-methylbenzene as a Strategic Intermediate in High-Performance OLED Material Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Application Note & Standard Operating Protocols (SOP)

Introduction & Structural Rationale

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the molecular design of host materials and Hole Transport Layers (HTLs) dictates device efficiency, color purity, and operational lifetime. 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2) has emerged as a highly versatile synthetic intermediate [1].

As a Senior Application Scientist, it is critical to look beyond the basic chemical formula (

-

The Ortho-Methyl Effect (Steric Tuning): The methyl group at the

position sits adjacent (ortho) to the reactive bromide at -

The Butoxy Substituent (Electronic & Solvation Control): Located at the

position, the butoxy chain serves a dual purpose. Electronically, it acts as a strong electron-donating group (EDG), raising the Highest Occupied Molecular Orbital (HOMO) level to facilitate efficient hole injection. Physically, the flexible aliphatic chain disrupts rigid intermolecular packing, dramatically enhancing the molecule's solubility in common organic solvents—a prerequisite for solution-processed (inkjet-printed) OLED manufacturing. -

The Bromide Anchor: Provides a highly selective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for modular assembly of complex conjugated architectures [2].

Quantitative Data & Material Properties

To aid in experimental design, the physicochemical properties of the intermediate and the projected optoelectronic impacts of its derivatives are summarized below.

Table 1: Physicochemical Profile of 2-Bromo-4-butoxy-1-methylbenzene

| Property | Value / Description | Experimental Implication |

| CAS Number | 1856706-97-2 [1] | Unique identifier for procurement. |

| Molecular Weight | 243.14 g/mol | Required for stoichiometric calculations. |

| Purity Standard | Trace halogenated impurities can act as exciton traps in OLEDs; high purity is critical. | |

| Storage Conditions | 2-8°C, sealed, dry | Prevents slow oxidation or ether cleavage over time. |

| Steric Environment | High (Ortho-substituted) | Requires highly active, electron-rich phosphine ligands (e.g., SPhos, |

Table 2: Projected Optoelectronic Tuning in OLED Derivatives

| Target Layer | Synthetic Pathway | Key Optoelectronic Benefit |

| Host Material (EML) | Suzuki-Miyaura Coupling | High |

| Hole Transport (HTL) | Buchwald-Hartwig Amination | Shallow HOMO (~ -5.2 eV) for step-wise hole injection; high hole mobility. |

Mechanistic Workflow & Synthetic Divergence

The following diagram illustrates the synthetic divergence of 2-Bromo-4-butoxy-1-methylbenzene into two primary OLED functional materials.

Synthetic divergence of 2-Bromo-4-butoxy-1-methylbenzene into OLED functional layers.

Experimental Protocols

The following protocols are engineered to account for the specific steric hindrance of the ortho-methyl group, ensuring high yields and device-grade purity.

Protocol A: Synthesis of Sterically Twisted Host Cores via Suzuki-Miyaura Coupling

Objective: To couple 2-Bromo-4-butoxy-1-methylbenzene with a conjugated arylboronic acid, utilizing steric hindrance to induce a dihedral twist.

Reagents:

-

2-Bromo-4-butoxy-1-methylbenzene (1.0 equiv)

-

Arylboronic acid derivative (1.2 equiv)

-

(0.02 equiv) - Chosen over

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.08 equiv) - Critical: The electron-rich, bulky SPhos ligand accelerates oxidative addition into the sterically hindered

bond. - (2.0 equiv, 2M aqueous solution)

-

Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Degassing (Self-Validation Step): In a Schlenk flask, combine the bromide, boronic acid, and solvents. Sparge the mixture with ultra-pure Argon for 30 minutes. Causality: Oxygen rapidly degrades

species to inactive -

Catalyst Addition: Under a positive Argon flow, quickly add

and SPhos. -

Reaction: Heat the mixture to 90°C. Add the degassed aqueous

dropwise. Reflux for 12-16 hours. -

Monitoring: Monitor via TLC (Hexane/Ethyl Acetate). The steric bulk may slow the reaction; if starting material persists after 12 hours, do not increase temperature (which degrades the boronic acid). Instead, add a 0.01 equiv spike of catalyst/ligand.

-

Workup & Purification: Cool to room temperature. Extract with Toluene. Wash the organic layer with brine, dry over anhydrous

, and concentrate. Purify via silica gel chromatography. For OLED applications, the final product must undergo vacuum sublimation to achieve >99.9% purity.

Protocol B: Synthesis of HTL Cores via Buchwald-Hartwig Amination

Objective: To install a secondary arylamine, leveraging the butoxy group to raise the HOMO level for hole transport.

Reagents:

-

2-Bromo-4-butoxy-1-methylbenzene (1.0 equiv)

-

Secondary Arylamine (e.g., Diphenylamine) (1.1 equiv)

- (0.02 equiv)

-

Tri-tert-butylphosphine (

) (0.06 equiv) - Critical: -

Sodium tert-butoxide (

) (1.5 equiv) -

Anhydrous Toluene

Step-by-Step Methodology:

-